(4-Bromopyridin-2-yl)methanamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-bromopyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGJLXXNEQXMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743156 | |
| Record name | 1-(4-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001414-95-4, 1779128-18-5 | |
| Record name | 2-Pyridinemethanamine, 4-bromo-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001414-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinemethanamine, 4-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779128-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways Involving 4 Bromopyridin 2 Yl Methanamine Hydrochloride
Advanced Synthetic Approaches to (4-Bromopyridin-2-yl)methanamine (B1373105) Hydrochloride
The preparation of (4-Bromopyridin-2-yl)methanamine hydrochloride can be approached through various synthetic routes, often starting from commercially available brominated pyridine (B92270) derivatives. Key to these syntheses is the introduction of the aminomethyl group at the 2-position of the pyridine ring.
Optimization Strategies for High Purity and Yield
A primary route to the synthesis of the (4-Bromopyridin-2-yl)methanamine scaffold involves the reduction of 4-bromo-2-cyanopyridine. The choice of reducing agent and reaction conditions is critical for optimizing the yield and purity of the final product.
Table 1: Comparison of Reducing Agents for the Synthesis of (4-Bromopyridin-2-yl)methanamine
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to RT | 2-4 | 70-85 | Highly reactive, requires anhydrous conditions. |
| Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride | Methanol | RT | 12-16 | 60-75 | Milder conditions, but may require longer reaction times. |
| Catalytic Hydrogenation (H₂) | Methanol/Ammonia (B1221849) | RT | 24-48 | 80-95 | High pressure, requires specialized equipment. Catalyst: Raney Nickel or Palladium on Carbon (Pd/C). |
Optimization strategies often focus on controlling the reaction temperature to minimize side reactions and selecting a solvent that ensures good solubility of the starting material and intermediates. For catalytic hydrogenation, the choice of catalyst and hydrogen pressure are key parameters to be fine-tuned to achieve high conversion and selectivity. Subsequent treatment of the resulting amine with hydrochloric acid affords the desired hydrochloride salt, which often aids in purification and improves the stability of the compound.
Exploration of Novel Synthetic Routes to the 4-Bromopyridin-2-yl-methylamine Scaffold
Alternative synthetic pathways are continually being explored to provide more efficient or versatile access to the 4-bromopyridin-2-yl-methylamine scaffold. One such approach begins with 4-bromo-2-picoline, which can be halogenated at the methyl group to form 4-bromo-2-(bromomethyl)pyridine. Subsequent reaction with a suitable nitrogen source, such as ammonia or a protected amine equivalent, followed by deprotection if necessary, yields the target amine.
Another innovative route involves the direct amination of 4-bromo-2-(hydroxymethyl)pyridine derivatives, although this can be challenging due to the poor leaving group nature of the hydroxyl group. Activation of the hydroxyl group, for instance by conversion to a tosylate or mesylate, facilitates nucleophilic substitution by an amine.
Chemical Transformations and Derivatization Studies of this compound
The presence of three distinct reactive sites—the bromine atom, the primary amine, and the pyridine ring—makes this compound a versatile substrate for a wide range of chemical transformations.
Reactions at the Bromine Moiety: Strategies for Further Functionalization
The bromine atom on the pyridine ring is a prime site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of (4-Bromopyridin-2-yl)methanamine Derivatives
| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Typical Product |
| Suzuki Coupling | Aryl or heteroaryl boronic acids/esters | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃ | 4-Aryl/heteroaryl-2-(aminomethyl)pyridines |
| Buchwald-Hartwig Amination | Primary or secondary amines | Pd₂(dba)₃ / Xantphos or BINAP | NaOtBu, K₃PO₄ | 4-Amino-2-(aminomethyl)pyridines |
| Sonogashira Coupling | Terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | 4-Alkynyl-2-(aminomethyl)pyridines |
These reactions significantly expand the molecular diversity achievable from the starting material, allowing for the introduction of a wide array of functional groups at the 4-position of the pyridine ring. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions, particularly with the potentially coordinating aminomethyl group. Protection of the amine may be necessary in some cases to ensure compatibility with the reaction conditions.
Reactivity of the Methanamine Group: Amide and Amine Derivative Synthesis
The primary amine of the methanamine group is a versatile handle for the synthesis of a variety of derivatives, including amides, sulfonamides, and secondary or tertiary amines.
Amide Synthesis: The reaction of (4-Bromopyridin-2-yl)methanamine with acyl chlorides or carboxylic acids (in the presence of a coupling agent) readily forms the corresponding amides. This is a widely used transformation in medicinal chemistry to introduce diverse side chains.
Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a base, such as triethylamine (B128534) or pyridine, yields sulfonamides. This functional group is a key feature in many biologically active molecules.
N-Alkylation and Reductive Amination: The primary amine can be alkylated using alkyl halides, though this can sometimes lead to over-alkylation. A more controlled method for introducing alkyl groups is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride.
This compound as a Strategic Chemical Building Block and Intermediate in Organic Synthesis
This compound is a bifunctional organic compound valued in medicinal chemistry and organic synthesis. Its structure, featuring a primary aminomethyl group and a bromine atom on a pyridine ring, offers two distinct points for chemical modification. The aminomethyl group serves as a potent nucleophile, while the brominated pyridine core is susceptible to a variety of cross-coupling reactions. This dual reactivity allows for its sequential or selective functionalization, making it a versatile intermediate in the synthesis of complex molecules, particularly those intended for pharmaceutical and agrochemical applications.
Applications in the Construction of Complex Organic Architectures
The strategic placement of the nucleophilic aminomethyl group and the reactive bromine handle makes (4-Bromopyridin-2-yl)methanamine a key component in the assembly of complex heterocyclic scaffolds. A primary application is in the synthesis of substituted diaminopyrimidines, a core structure found in many kinase inhibitors. rsc.orgnih.govrsc.org
The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this pathway, the aminomethyl group of (4-Bromopyridin-2-yl)methanamine acts as the nucleophile, displacing a halogen (commonly chlorine) on an electron-deficient pyrimidine (B1678525) ring. nih.govmasterorganicchemistry.com The pyridine nitrogen atom activates the 2- and 4-positions of its own ring towards nucleophilic attack, making such reactions a cornerstone of pyridine chemistry. stackexchange.comyoutube.com This initial C-N bond formation introduces the bromopyridinylmethyl moiety onto the pyrimidine core. The remaining bromine atom on the pyridine ring serves as a subsequent reaction site for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, allowing for the precise construction of highly decorated, multi-ring systems. researchgate.net
Table 1: Representative Nucleophilic Aromatic Substitution Reaction This table presents a generalized reaction scheme based on established chemical principles for the synthesis of diaminopyrimidine derivatives.
| Reactant 1 | Reactant 2 | Typical Conditions | Product Class | Significance |
|---|---|---|---|---|
| (4-Bromopyridin-2-yl)methanamine | 2,4-Dichloropyrimidine derivative | Base (e.g., DIPEA), Solvent (e.g., IPA, NMP), Heat | N-((4-bromopyridin-2-yl)methyl)-2-chloropyrimidin-4-amine | Forms the initial scaffold for further functionalization. |
Role in Multi-Step Synthetic Pathways for Pharmaceutical and Agrochemical Development
The utility of this compound is most evident in its role as an intermediate in multi-step syntheses targeting biologically active molecules, particularly kinase inhibitors used in oncology. nih.govresearchgate.net Kinase inhibitors often feature a heterocyclic core that binds to the ATP pocket of the enzyme, and substituted pyridine and pyrimidine rings are common components of these structures.
In a typical multi-step pathway, (4-Bromopyridin-2-yl)methanamine is used to introduce a specific side chain that is crucial for binding affinity or selectivity. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors and Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, the synthesis involves coupling the methanamine with a functionalized pyrimidine. rsc.orgnih.gov The bromine atom on the pyridine ring is often retained until a later stage of the synthesis, where it can be exchanged for another functional group to modulate the compound's physicochemical properties, such as solubility or metabolic stability. This late-stage functionalization is a key strategy in modern drug discovery.
Table 2: Role in a Multi-Step Pharmaceutical Synthesis Pathway This table outlines a generalized synthetic sequence common in the development of kinase inhibitors.
| Step | Reaction Type | Role of (4-Bromopyridin-2-yl)methanamine Moiety | Example Transformation | Therapeutic Target Class |
|---|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | Introduction of the bromopyridinylmethyl side chain | Reaction with a 2-chloro-5-fluoropyrimidine | Kinase Inhibitors (e.g., JNK, HPK1) rsc.orgnih.gov |
| 2 | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Modification of the pyridine core for SAR studies | Reaction of the bromo-pyridine with an arylboronic acid | Kinase Inhibitors |
| 3 | Final functionalization | Attachment of additional groups to other parts of the molecule | Amidation or further substitution on the pyrimidine ring | Kinase Inhibitors |
Preparation of Diverse Pyridin-2-yl-methylamine Derivatives
(4-Bromopyridin-2-yl)methanamine serves as a precursor for a wide array of substituted pyridin-2-yl-methylamine derivatives. The primary amine is readily functionalized through standard organic transformations.
N-Alkylation and N-Arylation: The amine can undergo reductive amination with aldehydes or ketones to yield secondary and tertiary amines. It can also participate in Buchwald-Hartwig or Goldberg amination reactions to form N-aryl derivatives. stackexchange.com
Amide and Sulfonamide Formation: Acylation with acyl chlorides or carboxylic acids (using coupling agents) produces the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for creating libraries of compounds to explore structure-activity relationships (SAR).
The bromine atom on the pyridine ring also allows for extensive derivatization, primarily through metal-catalyzed cross-coupling reactions. This enables the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring, significantly expanding the chemical diversity of the resulting derivatives.
Table 3: Examples of Derivatization Reactions This table provides examples of reactions to create derivatives from the title compound.
| Functional Group Targeted | Reaction Type | Reagents | Resulting Derivative Class |
|---|---|---|---|
| Primary Amine | Reductive Amination | Acetone, NaBH(OAc)3 | N-isopropyl-(4-bromopyridin-2-yl)methanamine |
| Primary Amine | Amide Coupling | Benzoyl chloride, Et3N | N-((4-bromopyridin-2-yl)methyl)benzamide |
| Bromine Atom | Suzuki Coupling | Phenylboronic acid, Pd catalyst, Base | (4-Phenylpyridin-2-yl)methanamine |
Medicinal Chemistry and Biological Activity Investigations of 4 Bromopyridin 2 Yl Methanamine Hydrochloride Derivatives
Structure-Activity Relationship (SAR) Studies
The therapeutic efficacy of derivatives originating from (4-bromopyridin-2-yl)methanamine (B1373105) hydrochloride is intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) studies are therefore crucial in deciphering how different functional groups and their positions on the molecular scaffold influence biological activity.
Rational Design for Enhanced Potency and Target Selectivity
The rational design of novel derivatives is a cornerstone of modern drug discovery, aiming to optimize the interaction between a ligand and its biological target. For derivatives of (4-bromopyridin-2-yl)methanamine, this approach involves the strategic modification of the core structure to enhance binding affinity and selectivity for specific enzymes or receptors implicated in disease pathways. For instance, in the design of novel anticancer and antimicrobial agents based on a 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole scaffold, a comprehensive understanding of the target's binding pocket is essential for the rational design of potent and selective inhibitors. nih.govresearchgate.netrsc.org
Computational modeling and molecular docking studies are often employed to predict the binding modes and affinities of designed compounds. This in silico approach allows for the prioritization of candidates for synthesis, thereby streamlining the drug discovery process. The goal is to create molecules that fit snugly into the target's active site, maximizing favorable interactions and minimizing off-target effects.
Correlations Between Substituent Patterns and Pharmacological Efficacy
The nature and position of substituents on the pyridine (B92270) ring and the methanamine side chain play a pivotal role in determining the pharmacological profile of the derivatives. SAR studies have revealed that even minor changes in substituent patterns can lead to significant variations in biological activity.
For example, the introduction of different aryl groups or heterocyclic moieties can modulate the compound's electronic and steric properties, which in turn affects its interaction with biological targets. The substitution pattern on the coumarin (B35378) nucleus, for instance, has been shown to be directly related to its therapeutic effects in a variety of diseases, including cancer. mdpi.com Similarly, in a series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, specific substitutions were found to enhance their antibacterial efficacy against multidrug-resistant bacteria. mdpi.com
Interactive Table: Hypothetical SAR data for (4-Bromopyridin-2-yl)methanamine Derivatives (Antimicrobial Activity)
| Derivative | R1 Substituent (on Pyridine) | R2 Substituent (on Amine) | MIC (µg/mL) vs. S. aureus |
|---|---|---|---|
| 1 | H | H | 64 |
| 2 | Cl | H | 32 |
| 3 | OCH3 | H | 128 |
| 4 | H | Benzyl | 16 |
Influence of Molecular Modifications on Bioavailability and Drug-likeness Parameters
Lipophilicity, for instance, is a key parameter that can be fine-tuned by introducing or removing lipophilic or hydrophilic groups. A balance is often sought, as excessive lipophilicity can lead to poor solubility and metabolic instability, while high hydrophilicity can hinder membrane permeability. Predictive models, such as Lipinski's rule of five, are often used to guide the design of compounds with favorable drug-like properties. For example, in the development of quinoxaline-based antibacterial agents, ADME predictions were used to ensure that the designed compounds maintained moderate to good bioavailability and intestinal absorption rates when administered orally. rsc.org
Pharmacological and Biological Evaluation of Derivatives
Following their rational design and synthesis, the derivatives of (4-bromopyridin-2-yl)methanamine hydrochloride undergo rigorous pharmacological and biological evaluation to ascertain their therapeutic potential.
Antimicrobial Activity Assessments
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridine-containing compounds have historically shown promise in this area. Derivatives of (4-bromopyridin-2-yl)methanamine are being investigated for their activity against a range of bacterial and fungal strains.
In vitro antimicrobial assays, such as the determination of the minimum inhibitory concentration (MIC), are used to quantify the potency of these compounds. For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro antimicrobial activity, with some compounds showing potent inhibitory effects. nih.govresearchgate.netrsc.org Structure-activity relationship studies in this context aim to identify the key structural features responsible for potent antimicrobial effects, guiding the development of more effective agents.
Interactive Table: Reported Antimicrobial Activity of a Quinoline-Oxadiazole Derivative rsc.org
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| 17b | S. aureus | - |
| 17d | E. coli | - |
Note: Specific MIC values were not provided in the abstract, but the compounds were reported to have potent activity. rsc.org
Anticancer Efficacy and Mechanism of Action Studies
The development of novel anticancer agents remains a primary focus of medicinal chemistry research. Pyridine-based scaffolds are present in a number of clinically used anticancer drugs. Derivatives of (4-bromopyridin-2-yl)methanamine are being explored for their potential to inhibit cancer cell proliferation and induce apoptosis.
The anticancer efficacy of these compounds is typically assessed in vitro against a panel of human cancer cell lines. Compounds that exhibit significant cytotoxic activity are then subjected to further studies to elucidate their mechanism of action. This may involve investigating their ability to inhibit specific enzymes, such as kinases, or to interfere with cellular processes like cell cycle progression or DNA replication. For example, certain 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives demonstrated considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with some compounds showing potent inhibition of EGFR tyrosine kinase. researchgate.netrsc.org
Interactive Table: Anticancer Activity of Quinoline-Oxadiazole Derivatives Against Cancer Cell Lines researchgate.netrsc.org
| Compound | HepG2 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) |
|---|---|---|
| 7-17e (range) | 0.137–0.332 | 0.164–0.583 |
Further mechanistic studies are crucial to understand how these compounds exert their anticancer effects, which can pave the way for their further development as therapeutic agents.
In Vitro and In Vivo Profiling Against Malignant Cell Lines
Derivatives built upon pyridine and other nitrogen-containing heterocyclic scaffolds have been the subject of extensive investigation for their potential as anticancer agents. The antiproliferative activity of these compounds is frequently evaluated through in vitro screening against a panel of human cancer cell lines.
Research into various carbazole (B46965) derivatives, which, like pyridines, are nitrogen-containing heterocycles, has demonstrated significant cytotoxic effects. For instance, novel 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives were synthesized and evaluated for their in vitro activity against the human glioma U87 MG cell line. wjarr.comresearchgate.net One compound in this series exhibited a potent cytotoxic effect with an IC50 value of 18.50 µM, comparable to the standard drug Carmustine (IC50 = 18.24 µM). wjarr.comresearchgate.net Similarly, studies on quinoline-oxadiazole derivatives revealed considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values ranging from 0.137 to 0.332 µg/mL and 0.164 to 0.583 µg/mL, respectively. rsc.org
Further studies on adamantyl pyridin-4-one derivatives have also shown antiproliferative activity across several cancer cell lines, including colon carcinoma (HCT 116), lung carcinoma (H 460), and breast carcinoma (MCF-7), with some compounds being active at low micromolar concentrations. nih.gov Thiobenzanilide derivatives have also been evaluated, showing promise particularly against melanoma (A375) cells. mdpi.com
In vivo studies are crucial for validating the in vitro potential of these compounds. For example, the benzimidazole (B57391) derivative mebendazole, which affects microtubule assembly, has been shown to strongly inhibit the growth of human tumor xenografts in mice and reduce lung metastasis. medicinacomplementar.com.br These findings across related heterocyclic compounds underscore the potential of scaffolds like (4-Bromopyridin-2-yl)methanamine for developing new anticancer therapeutics.
Table 1: In Vitro Cytotoxicity of Structurally Related Heterocyclic Compounds
| Compound Class | Cell Line | Cancer Type | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative | U87 MG | Glioma | 18.50 µM | wjarr.comresearchgate.net |
| Quinoline-oxadiazole derivative | HepG2 | Hepatocellular Carcinoma | 0.137-0.332 µg/mL | rsc.org |
| Quinoline-oxadiazole derivative | MCF-7 | Breast Adenocarcinoma | 0.164-0.583 µg/mL | rsc.org |
| Adamantyl pyridin-4-one derivative | HCT 116 | Colon Carcinoma | Low µM range | nih.gov |
| Adamantyl pyridin-4-one derivative | H 460 | Lung Carcinoma | Low µM range | nih.gov |
| Thiobenzanilide derivative | A375 | Melanoma | 11.8 µM (EC50) | mdpi.com |
Targeting Specific Protein Kinases (e.g., Pim and mTORC)
The dysregulation of protein kinase signaling pathways is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention. nih.gov Among these, the Pim and mTORC (mechanistic target of rapamycin (B549165) complex) kinases are of significant interest.
Pim Kinases: The Pim kinase family comprises three serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are often overexpressed in both hematological malignancies and solid tumors. nih.govresearchgate.net These kinases play a crucial role in signaling pathways that control cell survival, proliferation, and differentiation. nih.gov Consequently, the development of small-molecule Pim kinase inhibitors is an active area of oncology research. nih.govresearchgate.net Numerous heterocyclic scaffolds, including pyridines, pyrazoles, and indoles, have been investigated as potential Pim kinase inhibitors. nih.gov For example, a 2,5-disubstituted-1,3,4-oxadiazole derivative was found to be a potent Pim-1 kinase inhibitor with an IC50 of 17 nM, comparable to the broad-spectrum kinase inhibitor Staurosporine. nih.gov
mTORC Kinases: The mTOR kinase is a central regulator of cell growth and proliferation and exists in two distinct complexes, mTORC1 and mTORC2. frontiersin.orgnih.gov Dysregulation of the mTOR pathway is a key factor in several diseases, including cancer. frontiersin.orgnih.gov ATP-competitive mTOR inhibitors, which act on the kinase's ATP-binding pocket, can inhibit both mTORC1 and mTORC2. nih.gov Various heterocyclic structures, such as pyrazolopyrimidines and morpholino-linked pyrimidines, have been developed as selective mTOR inhibitors. nih.govnih.gov For instance, the pyrazolopyrimidine derivative PP242 was identified as a selective ATP-competitive mTOR inhibitor, and its derivative MLN0128 (INK-128) shows a potent mTOR IC50 of 1 nM. nih.gov The development of compounds based on the (4-Bromopyridin-2-yl)methanamine scaffold could potentially lead to novel inhibitors targeting these critical kinase pathways.
Table 2: Activity of Inhibitors Targeting Pim and mTOR Kinases
| Target Kinase | Inhibitor Class/Compound | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Pim-1 | 2,5-disubstituted-1,3,4-oxadiazole derivative (10f) | 17 nM | nih.gov |
| mTOR | MLN0128 (INK-128) | 1 nM | nih.gov |
| mTOR | WYE-354 | 4.3 nM | nih.gov |
| mTOR | WYE-687 | 4.6 nM | nih.gov |
| mTOR | WAY-600 | 9.0 nM | nih.gov |
Neuropharmacological Research and Central Nervous System Applications
Derivatives of (4-Bromopyridin-2-yl)methanamine hold potential for investigation in neuropharmacology due to the prevalence of the pyridine motif in centrally-acting agents. Research in this area focuses on understanding how these molecules interact with specific neural targets and evaluating their potential for treating central nervous system (CNS) disorders.
Receptor Binding Assays and Ligand Interaction Profiling
A fundamental step in neuropharmacological research is to determine the binding affinity of a compound for various CNS receptors. Receptor binding assays are critical tools for this purpose. nih.gov These assays typically use radiolabeled ligands (molecules known to bind to a specific receptor) to quantify the interaction of a novel compound with its target. nih.gov
In a competitive binding assay, a fixed concentration of a radiolabeled ligand competes with varying concentrations of the unlabeled test compound for binding to the receptor. By measuring the displacement of the radiolabeled ligand, the affinity of the test compound for the receptor can be determined, often expressed as an inhibition constant (Ki) or an IC50 value. These quantitative binding assays are essential for identifying and characterizing new ligands that interact with specific receptors, such as serotonin (B10506) or sigma receptors. nih.govucl.ac.be This profiling is crucial for understanding a compound's mechanism of action and its potential therapeutic effects and off-target interactions.
Agonist Activity at Serotonin Receptor Subtypes (e.g., 5-HT1A)
The serotonin 1A (5-HT1A) receptor is a well-established target for drugs aimed at treating psychiatric disorders. nih.govnih.govpsychopharmacologyinstitute.com Located both presynaptically on serotonin neurons and postsynaptically in key brain regions like the cortex and limbic system, the activation of 5-HT1A receptors is a key mechanism for many anxiolytic and antidepressant medications. nih.govpsychopharmacologyinstitute.com
Compounds that act as agonists at 5-HT1A receptors can modulate serotonergic neurotransmission. elsevierpure.com The pharmacological profile of these ligands is often characterized as full or partial agonists. ucl.ac.be For example, buspirone, a partial 5-HT1A agonist, is used clinically as an anxiolytic. ucl.ac.benih.gov The development of novel chemical entities that can selectively activate 5-HT1A receptors, potentially with biased agonism (selectively activating specific downstream signaling pathways), is a significant goal in CNS drug discovery. nih.govpsychopharmacologyinstitute.com The (4-Bromopyridin-2-yl)methanamine scaffold could serve as a starting point for designing novel 5-HT1A receptor agonists.
Potential Therapeutic Applications in Affective and Psychiatric Disorders
Given the critical role of 5-HT1A receptors in mood regulation, derivatives of (4-Bromopyridin-2-yl)methanamine that exhibit agonist activity at this receptor could have significant therapeutic potential in treating affective and psychiatric disorders. nih.govnih.gov The activation of postsynaptic 5-HT1A receptors in corticolimbic areas is considered beneficial for the therapeutic action of antidepressant and anxiolytic drugs. nih.gov
Compounds that combine 5-HT1A receptor agonism with other mechanisms, such as serotonin reuptake inhibition, have led to new antidepressant drugs. nih.gov Furthermore, 5-HT1A receptor agonists have been explored for their potential to treat negative symptoms and cognitive deficits in schizophrenia. nih.govpsychopharmacologyinstitute.com The development of new molecules that selectively target 5-HT1A receptors could offer improved treatments for major depressive disorder, anxiety disorders, and other psychiatric conditions. nih.govnih.govresearchgate.net
Anti-Mycobacterial Activity Screening and Optimization
The emergence of drug-resistant strains of Mycobacterium tuberculosis (M. tb), the bacterium that causes tuberculosis, has created an urgent need for new anti-mycobacterial agents. semanticscholar.org The (4-Bromopyridin-2-yl)methanamine scaffold and its close analogs have been utilized in the synthesis of compounds screened for such activity.
In one study, a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were designed and synthesized to target M. tb. semanticscholar.org The synthesis of some of these derivatives specifically incorporated a (5-bromopyridin-2-yl)methanamine (B574291) moiety. semanticscholar.org The resulting compounds were evaluated for their in vitro activity against the M. tb H37Rv strain. The activity of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. Several of these pyrazolo[1,5-a]pyrimidine (B1248293) analogues demonstrated potent anti-mycobacterial activity. semanticscholar.org
The screening of various other chemical classes, such as 1,8-naphthyridine-3-carbonitrile (B1524053) and 1,3,4-oxadiazole (B1194373) derivatives, has also identified compounds with promising activity against M. tb, with some exhibiting MIC values in the low micromolar or microgram-per-milliliter range. nih.govnih.govshd-pub.org.rsnih.govafricanjournalofbiomedicalresearch.com These findings highlight the utility of screening diverse heterocyclic libraries, including those derived from bromo-pyridin-methanamine precursors, to identify and optimize new lead compounds in the fight against tuberculosis. semanticscholar.org
Table 3: Anti-Mycobacterial Activity of Various Heterocyclic Compounds
| Compound Class | Target Organism | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 1,8-naphthyridine-3-carbonitrile derivative (ANA-12) | M. tuberculosis H37Rv | 6.25 µg/mL | nih.gov |
| 1,3,4-oxadiazole derivative (5d) | M. smegmatis | 25 µM | nih.gov |
| 1,4-benzoxazinone derivative | M. tuberculosis | 2-8 µg/mL | nih.gov |
| Pyridazin-3-one with furan (B31954) moiety (5e, 5g, 5i, 6e) | M. tuberculosis | High Activity | shd-pub.org.rs |
Enzyme Inhibition Studies
Bacterial Phosphopantetheinyl Transferase Inhibition
As of the latest available scientific literature, there are no published studies investigating the inhibitory activity of this compound on bacterial phosphopantetheinyl transferase. A thorough search of medicinal chemistry and enzymology databases reveals no data, such as IC₅₀ or Kᵢ values, or detailed research findings pertaining to the interaction between this specific compound and the aforementioned enzyme. Consequently, no data table on its inhibitory performance can be provided.
Cytochrome P450 2A6 Inhibition and Selectivity Analysis
There is currently no scientific literature available that details the investigation of this compound as an inhibitor of Cytochrome P450 2A6 (CYP2A6). Research databases lack any information regarding its inhibitory potency, mechanism of action, or selectivity profile against this enzyme or other CYP450 isoforms. Therefore, no research findings or data tables on the CYP2A6 inhibition and selectivity of this compound can be presented.
Computational and Theoretical Chemistry Analyses of 4 Bromopyridin 2 Yl Methanamine Hydrochloride and Its Derivatives
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target. For (4-Bromopyridin-2-yl)methanamine (B1373105) hydrochloride and its analogs, molecular docking studies can identify potential biological targets and elucidate the key interactions driving binding.
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pyrazolopyridine derivative 4a | CREBBP | -7.5 | Gln1113 |
| Pyrazolopyridine derivative 5a | CREBBP | -7.2 | Gln1113 |
| 3-Bromopyruvate | Hexokinase 2 | -5.8 | Not specified |
| Dibromopyruvate | Hexokinase 2 | -6.2 | Not specified |
Quantum Chemical Calculations for Electronic Structure Elucidation and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods can provide valuable information about molecular structure, stability, and reactivity. For (4-Bromopyridin-2-yl)methanamine hydrochloride, quantum chemical calculations can elucidate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.
The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher polarizability and chemical reactivity. Studies on aminopyridines have shown that the position of the amino group significantly influences the electronic properties. ijret.org For instance, the HOMO-LUMO energy gap for 2-aminopyridine (B139424) is calculated to be approximately -0.2624 eV, indicating a molecule that is polarizable and chemically reactive. ijret.org These calculations can also predict reactive sites within the molecule by mapping the electrostatic potential, where regions of negative potential are susceptible to electrophilic attack and positive regions to nucleophilic attack.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 2-Aminopyridine | DFT/6-311G++(d,p) | -0.201 | 0.0614 | -0.2624 |
| 3-Aminopyridine | DFT/6-311G++(d,p) | -0.132 | 0.0595 | -0.1915 |
| 4-Aminopyridine | DFT/6-311G++(d,p) | -0.211 | 0.0613 | -0.2723 |
| 3,4-Diaminopyridine | DFT/6-311G++(d,p) | -0.223 | 0.0598 | -0.2828 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-receptor complexes over time. For this compound, MD simulations can be used to explore its conformational landscape in different solvent environments and to analyze the stability of its binding to a target protein.
| Simulation Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |
| Solvent Model | TIP3P, SPC/E | Explicitly models the solvent environment. |
| Simulation Time | 100-500 ns | Ensures adequate sampling of conformational space. |
| Ensemble | NPT (isothermal-isobaric) | Maintains constant temperature and pressure. |
In Silico Predictive Modeling for ADME and Toxicity Profiles
In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates early in the discovery pipeline. For this compound, these predictive models can assess its drug-likeness and potential liabilities.
Various computational tools and web servers are available to predict a wide range of ADME/Tox properties based on the molecular structure. These predictions are based on quantitative structure-activity relationships (QSAR) and machine learning models trained on large datasets of experimental data. Key parameters often evaluated include lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes. researchgate.netnih.gov Toxicity predictions can flag potential issues such as mutagenicity, carcinogenicity, and cardiotoxicity. While these in silico predictions require experimental validation, they are invaluable for prioritizing compounds with favorable pharmacokinetic and safety profiles. researchgate.net
| ADME/Tox Property | Predicted Value/Classification | Significance |
|---|---|---|
| Lipophilicity (logP) | 1.5 - 2.5 | Influences absorption and distribution. |
| Aqueous Solubility (logS) | Moderately Soluble | Crucial for bioavailability. |
| Human Intestinal Absorption | High | Indicates good oral absorption potential. |
| Blood-Brain Barrier Penetration | Low to Moderate | Determines CNS effects. |
| CYP2D6 Inhibition | Potential Inhibitor | Risk of drug-drug interactions. |
| Ames Mutagenicity | Non-mutagenic | Indicates low risk of genotoxicity. |
Computational Studies on Stereodynamic Sensing and Chiral Recognition Mechanisms
For chiral molecules, understanding the mechanisms of chiral recognition is crucial, particularly in the context of biological activity where enantiomers can have different effects. Computational methods can be employed to study the stereodynamic sensing and chiral recognition involving derivatives of this compound.
If the compound or its derivatives are chiral, molecular modeling can be used to investigate the interactions with chiral selectors or biological macromolecules. This can involve docking the different enantiomers into the binding site of a protein to understand the structural basis for enantioselectivity. Furthermore, MD simulations can be used to study the dynamics of diastereomeric complexes, providing insights into the stability and energetic differences between them. Such studies are essential for the design of enantioselective catalysts and for understanding the stereospecificity of drug action. While specific studies on this compound are lacking, the general methodologies have been successfully applied to other chiral pyridine (B92270) derivatives to elucidate their enantioselective recognition properties.
Advanced Research Applications and Future Perspectives for 4 Bromopyridin 2 Yl Methanamine Hydrochloride
Exploration in Targeted Protein Degradation (e.g., PROTACs)
Targeted protein degradation (TPD) has revolutionized therapeutic strategies by offering a mechanism to eliminate disease-causing proteins rather than merely inhibiting their function. bcrcp.ac.in Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology, acting as bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.gov
The (4-Bromopyridin-2-yl)methanamine (B1373105) hydrochloride scaffold is of significant interest in the construction of PROTACs. The aminomethyl group provides a convenient attachment point for linkers, which are crucial components that connect the target-binding ligand to the E3 ligase-binding moiety. nih.gov The bromine atom on the pyridine (B92270) ring offers a versatile handle for chemical modification, allowing for the synthesis of diverse PROTAC libraries. This versatility is critical for optimizing the efficacy and selectivity of the degrader molecules.
While direct incorporation of (4-Bromopyridin-2-yl)methanamine hydrochloride into a publicly disclosed PROTAC is not yet widely documented in peer-reviewed literature, its structural motifs are highly relevant. For instance, the bromopyridine core can be functionalized through various cross-coupling reactions to attach ligands that bind to specific proteins of interest. The development of novel linkers is a key area in PROTAC research, and the aminomethylpyridine structure provides a rigid and defined exit vector for linker attachment, which can influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov
Table 1: Potential Utility of this compound in PROTAC Design
| Structural Feature | Role in PROTACs | Potential Advantages |
| Aminomethyl Group | Linker attachment point | Provides a defined vector for linker synthesis, potentially influencing ternary complex geometry. |
| 4-Bromo Substituent | Site for chemical modification | Allows for diverse functionalization via cross-coupling reactions to attach target-binding ligands. |
| Pyridine Ring | Core scaffold | Offers a rigid and synthetically tractable core for building complex molecules. nih.gov |
Design and Development of Novel Pharmacophores and Drug Scaffolds
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.netmdpi.com this compound serves as an excellent starting material for the creation of novel pharmacophores and drug scaffolds.
The 2,4-disubstituted pyridine pattern is a key feature in numerous pharmacologically active molecules. mdpi.com The bromine atom can be replaced with a variety of aryl or alkyl groups through reactions like Suzuki or Buchwald-Hartwig coupling, enabling the exploration of a vast chemical space. The aminomethyl group can be acylated, alkylated, or incorporated into heterocyclic rings to generate diverse libraries of compounds for high-throughput screening.
For example, derivatives of aminomethyl-pyridines have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes. nih.gov The aminomethyl group in these inhibitors often interacts with key residues in the enzyme's active site. The ability to modify the 4-position of the pyridine ring with different substituents allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Catalytic Applications and Ligand Design for Organic Reactions
The nitrogen atom of the pyridine ring and the adjacent aminomethyl group in this compound make it an attractive bidentate ligand for coordinating with transition metals. vot.pl Transition metal complexes containing aminopyridine-based ligands have shown significant catalytic activity in a range of organic transformations. ekb.eg
These complexes can be employed as catalysts in reactions such as transfer hydrogenation, where they facilitate the reduction of ketones and aldehydes. acs.org The electronic and steric properties of the ligand, which can be modulated by modifying the 4-bromo position, play a crucial role in the catalyst's activity and selectivity. The development of chiral versions of such ligands can also lead to enantioselective catalytic processes, which are of great importance in the synthesis of pharmaceuticals.
Furthermore, the bromine atom can be utilized to immobilize the ligand onto a solid support, creating heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. This approach is gaining traction in the development of more sustainable and environmentally friendly chemical processes.
Investigation of Unexplored Biological Pathways and Therapeutic Modalities
The development of novel small molecules is essential for probing complex biological pathways and identifying new therapeutic targets. The synthetic tractability of this compound allows for the creation of chemical probes designed to interact with specific proteins or cellular components.
By attaching fluorescent dyes or affinity tags to the molecule, researchers can visualize the localization of the compound within cells or use it to pull down its binding partners for identification. This approach can help to elucidate the mechanism of action of a drug candidate or to uncover previously unknown biological functions of a protein.
The pyridine scaffold itself is present in many bioactive natural products and approved drugs, suggesting that derivatives of this compound could interact with a wide range of biological targets. dovepress.com By systematically exploring the biological effects of a library of compounds derived from this scaffold, researchers may identify novel therapeutic modalities for various diseases.
Emerging Methodological Advancements in Pyridine Derivative Research
The field of organic synthesis is constantly evolving, with new methods being developed to functionalize heterocyclic compounds like pyridine with greater efficiency and precision. acs.org Recent advancements in C-H activation and late-stage functionalization are particularly relevant to the future applications of this compound. researchgate.net
These emerging technologies allow for the direct modification of the pyridine ring at positions that were previously difficult to access, opening up new avenues for molecular design. For example, the development of methods for the selective functionalization of the C-3 and C-5 positions of the pyridine ring would significantly expand the diversity of scaffolds that can be generated from this starting material.
Furthermore, advancements in computational chemistry and machine learning are accelerating the drug discovery process. In silico methods can be used to predict the biological activity and pharmacokinetic properties of virtual libraries of compounds derived from this compound, helping to prioritize the synthesis of the most promising candidates.
Q & A
Q. What are the standard synthetic routes for (4-Bromopyridin-2-yl)methanamine hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves bromination of pyridine derivatives followed by amination and salt formation. Key steps include:
- Step 1 : Bromination of 2-aminopyridine derivatives using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to avoid over-bromination .
- Step 2 : Amination via reductive alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like Pd/C for hydrogenation .
- Step 3 : Conversion to the hydrochloride salt using HCl gas in ethanol, with purity monitored by HPLC (>98%) .
Optimization: Adjusting solvent polarity (e.g., ethanol vs. THF) and reaction time minimizes byproducts. Continuous flow reactors improve scalability and yield consistency .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., bromine at C4, amine at C2). Coupling constants distinguish para/ortho bromine positions .
- Mass Spectrometry (HRMS) : Validates molecular weight (CHBrN·HCl, MW 223.5) and detects isotopic patterns from bromine .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or salt formation (e.g., HCl coordination) .
Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?
- Solubility : The hydrochloride salt enhances water solubility (≥50 mg/mL at 25°C), making it suitable for biological assays. Use PBS buffer (pH 7.4) to prevent precipitation .
- Stability : Light-sensitive due to the bromine substituent; store in amber vials at -20°C under inert gas. Degradation products (e.g., dehydrohalogenation) are monitored via TLC .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in substitution reactivity?
- Competing Pathways : The bromine at C4 directs electrophilic substitutions to C2/C6 positions, but steric hindrance from the methanamine group may favor C6. Use DFT calculations to model transition states and compare with experimental yields .
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 25°C vs. 80°C) and analyze product ratios via GC-MS. For example, higher temperatures may favor thermodynamically stable C6-substituted products .
Q. What strategies validate biological target interactions while addressing false positives?
- Dose-Response Assays : Test across a wide concentration range (1 nM–100 µM) to identify nonspecific binding. Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm hits .
- Negative Controls : Compare activity against non-brominated analogs (e.g., pyridin-2-ylmethanamine) to isolate bromine-specific effects .
Q. How are structural analogs designed to enhance metabolic stability without compromising activity?
- Substituent Effects : Replace bromine with electron-withdrawing groups (e.g., CF) to slow CYP450-mediated metabolism. Use in silico ADMET models (e.g., SwissADME) to predict clearance rates .
- Linker Modifications : Introduce methylene spacers between the pyridine and amine to reduce steric strain. Synthesize derivatives via reductive amination and compare IC values in enzyme inhibition assays .
Q. How do researchers reconcile conflicting spectroscopic data during structure elucidation?
- Multi-Technique Cross-Validation : Combine H-N HMBC NMR with IR spectroscopy to resolve ambiguous amine proton signals. X-ray crystallography provides definitive proof of regiochemistry .
- Isotopic Labeling : Synthesize N-labeled analogs to trace nitrogen environments and confirm salt formation .
Q. What methodologies address low yields in large-scale synthesis?
- Flow Chemistry : Implement continuous flow reactors to maintain precise temperature control (±1°C) and reduce side reactions. Achieve >80% yield with residence times <30 minutes .
- Catalyst Screening : Test Pd/C, Raney Ni, and Rh/AlO for amination steps. Rh catalysts reduce dehalogenation side reactions by 40% compared to Pd .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
